molecular formula C19H20N2O3S B12191046 6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide

6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide

Cat. No.: B12191046
M. Wt: 356.4 g/mol
InChI Key: PLIRCDHMQBFBDK-UHFFFAOYSA-N
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Description

6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide typically involves the following steps:

    Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.

    Butoxylation: The sulfonated naphthalene is then reacted with butanol under acidic conditions to form the butoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.

    Medicine: As a sulfonamide, it may have potential antimicrobial properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-propoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide: Similar in structure but with a propoxy group instead of a butoxy group.

    6-methoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide: Features a methoxy group, leading to different chemical properties.

Uniqueness

6-butoxy-N-(pyridin-3-yl)naphthalene-2-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The butoxy group may provide different steric and electronic effects compared to other similar compounds, potentially leading to unique applications and properties.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

6-butoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-2-3-11-24-18-8-6-16-13-19(9-7-15(16)12-18)25(22,23)21-17-5-4-10-20-14-17/h4-10,12-14,21H,2-3,11H2,1H3

InChI Key

PLIRCDHMQBFBDK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3

Origin of Product

United States

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